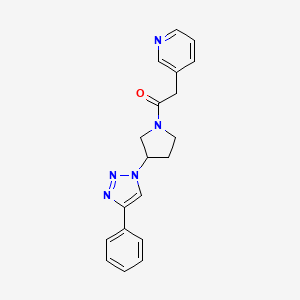

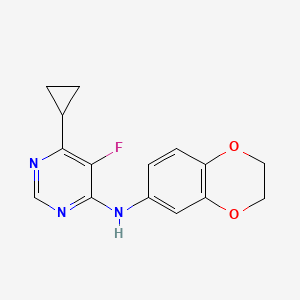

![molecular formula C13H15NO2 B2483225 3-[(Oxan-4-yloxy)methyl]benzonitrile CAS No. 1251232-11-7](/img/structure/B2483225.png)

3-[(Oxan-4-yloxy)methyl]benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For the similar compound “3-[(Oxan-4-yloxy)methyl]benzoic acid”, the InChI Code is1S/C13H16O4/c14-13(15)11-3-1-2-10(8-11)9-17-12-4-6-16-7-5-12/h1-3,8,12H,4-7,9H2,(H,14,15) . This code represents the molecular structure of the compound.

Aplicaciones Científicas De Investigación

Catalysis and Chemical Reactions

3-[(Oxan-4-yloxy)methyl]benzonitrile, a type of benzonitrile, has been studied in the context of catalysis and chemical reactions. For instance, reactions involving benzonitrile derivatives have been observed over Montmorillonite K10 clay, resulting in various products like benzonitrile, benzoic acid, and benzamide (Wali, Unnikrishnan, Pillai, Kaushik, & Satish, 1998). Also, the study of cycloaddition reactions of photochemically generated benzonitrile derivatives has provided insights into the regioselectivity of these reactions (Gerber, Heimgartner, Schmid, & Heinzelmann, 1977).

Synthesis and Structure Studies

Research on benzonitrile derivatives includes the synthesis and structural analysis of various compounds. For example, studies have focused on the synthesis and structure of pyrazole ligands and their complexes with metal ions, using benzonitrile as a key component (Budzisz, Małecka, & Nawrot, 2004). The validity of the Hammett equation for substituted benzonitriles has also been explored, providing insights into their electronic properties (Exner & Böhm, 2004).

Crystal and Molecular Studies

Crystallography and molecular docking studies involving benzonitrile derivatives have been conducted to explore their potential in medicinal applications, such as anticancer properties (Kiran, Kokila, Guruprasad, Karunakar, Pasha, Lokanath, & Naveen, 2018). These studies provide a foundation for understanding the structural features of benzonitrile derivatives and their interactions with biological targets.

Photophysical and Electrochemical Properties

Research has been conducted on the photophysical and electrochemical properties of benzonitrile derivatives. For instance, studies on pyridone substituted phthalocyanines have been conducted to understand their photophysico-chemical properties and electronic structure, using benzonitrile-related compounds (Abdurrahmanoğlu, Canlıca, Mack, & Nyokong, 2018).

Synthesis of Medical Intermediates

Benzonitrile derivatives have been used in the synthesis of intermediates for medical applications. For example, synthesis processes involving benzonitrile derivatives have been optimized for the production of compounds used in the treatment of diseases like urinary urge incontinence (Hopes, Parker, & Patel, 2006).

Safety and Hazards

The safety and hazards of a compound are typically represented by its Material Safety Data Sheet (MSDS). For the similar compound “3-[(Oxan-4-yloxy)methyl]benzoic acid”, the hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

3-(oxan-4-yloxymethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c14-9-11-2-1-3-12(8-11)10-16-13-4-6-15-7-5-13/h1-3,8,13H,4-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYHVSVLFJJYGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OCC2=CC(=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

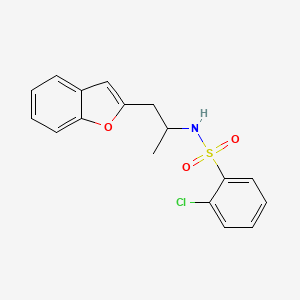

![2,4,6-trimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2483143.png)

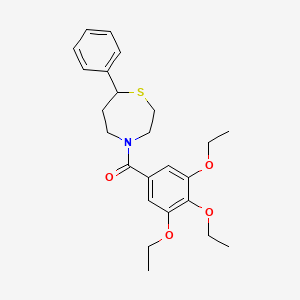

![N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2483146.png)

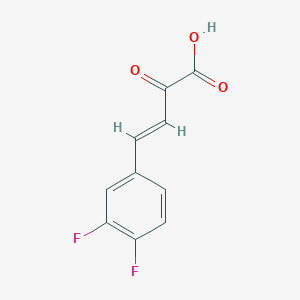

![3-Propan-2-yl-5-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2483147.png)

![{4-[(3-Chloro-4-methylphenyl)amino]pteridin-2-yl}dimethylamine](/img/structure/B2483149.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2483151.png)

![6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-ol](/img/structure/B2483165.png)